molecular formula C22H16N4O2S2 B2998283 N'-(4-methoxybenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide CAS No. 851978-34-2

N'-(4-methoxybenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide

Cat. No.: B2998283
CAS No.: 851978-34-2
M. Wt: 432.52
InChI Key: XOHHVPPOOZJUNZ-UHFFFAOYSA-N
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Description

N'-(4-Methoxybenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide is a heterocyclic compound featuring a quinoline core substituted at position 2 with a thiophen-2-yl group and at position 4 with a carbohydrazide moiety linked to a 4-methoxybenzo[d]thiazole ring.

Properties

IUPAC Name

N'-(4-methoxy-1,3-benzothiazol-2-yl)-2-thiophen-2-ylquinoline-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O2S2/c1-28-17-8-4-9-19-20(17)24-22(30-19)26-25-21(27)14-12-16(18-10-5-11-29-18)23-15-7-3-2-6-13(14)15/h2-12H,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHHVPPOOZJUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(4-methoxybenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide is a complex organic compound known for its diverse biological activities, primarily in antimicrobial and anticancer domains. This article explores the biological activity of this compound, including its synthesis, molecular interactions, and potential therapeutic applications.

Structural Characteristics

The compound features a quinoline core substituted with a methoxybenzo[d]thiazole and a thiophene moiety. The presence of multiple functional groups enhances its reactivity and potential therapeutic applications. The structural formula can be summarized as follows:

Component Structural Features
Quinoline CoreCentral structure with potential for various substitutions
Methoxy GroupEnhances solubility and biological activity
Thiazole RingKnown for antimicrobial properties
Thiophene MoietyContributes to anticancer activity

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which may include:

  • Formation of the Quinoline Core : Utilizing starting materials that contain the quinoline structure.
  • Substitution Reactions : Introducing the methoxybenzo[d]thiazole and thiophene moieties through nucleophilic substitution.
  • Hydrazine Reaction : The carbohydrazide group is formed by reacting hydrazine derivatives with the synthesized quinoline derivative.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains, including those resistant to existing antibiotics. The following table summarizes relevant findings:

Compound Target Bacteria Activity
This compoundStaphylococcus aureusEffective against resistant strains
Similar Quinoline DerivativesC. difficilePotent antibacterial activity in vivo

Studies have shown that the quinoline and thiazole rings are crucial for antimicrobial efficacy, potentially blocking bacterial lipid biosynthesis or interfering with other vital processes .

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly against breast cancer cell lines such as MCF7. The following findings highlight its potential:

  • In Vitro Studies : this compound demonstrated significant cytotoxicity against MCF7 cells, indicating its potential as an anticancer agent.
  • Mechanism of Action : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .

Case Studies

Several studies have documented the biological activity of related compounds, reinforcing the potential of this compound:

  • Antimicrobial Efficacy : A study reported a series of quinoline derivatives with potent antibacterial activity against multidrug-resistant strains, suggesting that modifications similar to those in this compound could enhance effectiveness .
  • Anticancer Potential : Another investigation focused on thiazole derivatives demonstrated significant anticancer properties, emphasizing the importance of structural features in enhancing bioactivity .

Molecular Docking Studies

Molecular docking studies have been employed to understand how this compound interacts with biological targets. These studies typically involve:

  • Binding Affinity Analysis : Evaluating how well the compound fits into the active sites of target proteins.
  • Predictive Modeling : Using software like AutoDock and Schrodinger to simulate interactions and optimize compound design for improved efficacy and reduced toxicity .

Comparison with Similar Compounds

The compound’s structural uniqueness and functional versatility can be contextualized by comparing it to derivatives with modified substituents or core frameworks. Below is a detailed analysis:

Substituent Modifications on the Benzo[d]thiazole Ring

Variations in the benzo[d]thiazole substituent significantly influence physicochemical properties and bioactivity:

Compound Name Substituent (R) Molecular Weight Key Properties/Effects Reference
N'-(4-Methoxybenzo[d]thiazol-2-yl)-... (Target) 4-OCH₃ ~436.9* Methoxy group enhances electron density and solubility; may improve membrane permeability.
N'-(4-Chlorobenzo[d]thiazol-2-yl)-... 4-Cl 436.9 Chloro substituent increases electronegativity, potentially strengthening hydrophobic interactions but reducing solubility.
N'-(4-Ethoxybenzo[d]thiazol-2-yl)-... 4-OCH₂CH₃ 420.5 Ethoxy group extends alkyl chain, possibly improving lipophilicity and bioavailability.
N'-(4-Morpholinosulfonylbenzo[d]thiazol-2-yl)-... 4-SO₂-morpholine 465.0 Sulfonyl group introduces strong polarity and hydrogen-bonding capacity, likely enhancing target binding affinity.

*Estimated based on analog data.

Key Insights :

  • Electron-Donating Groups (e.g., OCH₃) : Improve solubility and π-electron density, favoring interactions with electron-deficient biological targets.
  • Electron-Withdrawing Groups (e.g., Cl) : Enhance stability and hydrophobic binding but may reduce aqueous solubility.
  • Bulky Substituents (e.g., SO₂-morpholine) : Increase steric hindrance but improve target specificity through tailored hydrogen bonding .
Core Structure Variations

Replacement of the quinoline or thiophene moieties alters bioactivity profiles:

Compound Class Core Structure Notable Activity Reference
Quinoline-4-carbohydrazides Quinoline + carbohydrazide Antimicrobial (Gram-positive bacteria: MIC ~2 µg/mL)
Thiazole-5-carboxamides Thiazole + carboxamide Anticancer (HepG-2 IC₅₀: 1.61–1.98 µg/mL)
Triazole-thiones 1,2,4-Triazole + thione Antifungal (C. albicans MIC: 4 µg/mL)
Malonate esters Malonate + benzothiophene Chiral applications (e.g., enantiomeric purity >99%)

Key Insights :

  • Quinoline Derivatives: Demonstrated broad-spectrum antibacterial activity, likely due to DNA intercalation or enzyme inhibition .
  • Thiazole/Triazole Hybrids : Exhibit potent anticancer and antifungal effects, attributed to thiol-mediated redox modulation .
  • Chiral Malonates : Highlight the role of stereochemistry in optimizing therapeutic efficacy .

Key Insights :

  • Low yields in hydrazide couplings (e.g., 8% in ) suggest challenges in steric hindrance or side reactions.
  • High-yield cyclization reactions (e.g., 94% in ) are efficient for constructing thiazole cores.

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